2-(2-naphthyl)indolizine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-2-ylindolizine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N/c1-2-6-15-11-16(9-8-14(15)5-1)17-12-18-7-3-4-10-19(18)13-17/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUGSCVEFZGDER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CN4C=CC=CC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
Indolizines, including 2-(2-naphthyl)indolizine, exhibit a range of biological activities that make them valuable in drug development. Notable applications include:
- Anticancer Activity : Indolizine derivatives have been studied for their potential as anticancer agents. Research indicates that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Antiviral Properties : Novel indolizine-2-carboxamides have shown activity against viruses such as hepatitis B, making them promising candidates for antiviral drug development .
- Anti-inflammatory Effects : Some indolizines have demonstrated anti-inflammatory properties, contributing to their potential therapeutic roles in treating inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods, which are crucial for producing derivatives with specific functional groups for targeted applications. Key synthetic approaches include:
- Metal-Free Synthesis : Recent studies have developed efficient metal-free synthetic routes for producing indolizines. These methods utilize cascade reactions involving readily available substrates, yielding high amounts of functionalized indolizines without the need for metal catalysts .
- Copper-Catalyzed Coupling : Another innovative method involves copper-catalyzed cyclization reactions that facilitate the formation of substituted indolizines from pyridinium salts and other reactants. This approach provides excellent functional group compatibility and moderate to good yields .
Material Science Applications
The unique photophysical properties of indolizines make them suitable for applications in materials science:
- Fluorescent Probes : Indolizine derivatives have been explored as fluorescent probes for biological imaging. Their ability to penetrate cell membranes allows them to be used in live-cell imaging studies .
- Organic Light-Emitting Diodes (OLEDs) : Due to their favorable electronic properties, indolizines are investigated for use in OLEDs, contributing to advancements in display technologies and lighting solutions .
Case Studies
- Anticancer Research : A study demonstrated that specific indolizine derivatives significantly inhibited the growth of breast cancer cells in vitro. The mechanism involved the induction of apoptosis through mitochondrial pathways, showcasing their potential as effective anticancer agents .
- Antiviral Development : Research on indolizine-2-carboxamides revealed their efficacy against hepatitis B virus replication in cellular models. The compounds were shown to interfere with viral entry or replication processes, indicating their potential as antiviral therapeutics .
- Fluorescence Imaging : A series of experiments highlighted the use of 2-oxo-pyrano[2,3-b]indolizines as fluorescent markers for tracking cellular processes. These compounds exhibited high quantum yields and stability under physiological conditions, making them ideal candidates for live-cell imaging applications .
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed strategies are widely employed for functionalizing 2-(2-naphthyl)indolizine. For example:
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C–H Activation : Pd(OAc)₂ and Cu(OAc)₂ catalyze tandem cross-dehydrogenative coupling (CDC) and C–H amination reactions. This method enables the synthesis of indolizino[2,1-b]indole derivatives at 120°C under oxygen, achieving yields up to 85% .
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Carbonylative Cyclization : Pd/xantphos systems facilitate multicomponent reactions involving CO, imines, and alkynes to construct indolizines with naphthyl substituents (e.g., 76% yield for 2a with DMAD) .
Key Conditions
| Catalyst System | Substrate | Reaction Conditions | Yield | Source |
|---|---|---|---|---|
| Pd(OAc)₂/Cu(OAc)₂ | 3-Nitroindole derivatives | 120°C, DMSO, O₂ | 30–85% | |
| Pd/xantphos | 2-Bromopyridine, imine, CO | 80°C, toluene | 76–94% |
Metal-Free Cascade Annulation
A transition metal-free approach uses bromonitroolefins and 2-pyridylacetates to form indolizines via Michael addition, Sₙ2 displacement, and aromatization:
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Substrate Scope : Reactions tolerate electron-withdrawing (e.g., NO₂, Br) and donating (e.g., OMe) groups on the naphthyl ring, with yields ranging from 78% to 99% .
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Gram-Scale Synthesis : Demonstrated scalability (84% yield for 3a ) .
Representative Reaction Pathway
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Michael Addition : 2-Pyridylacetate attacks bromonitroolefin.
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Sₙ2 Displacement : Intramolecular nucleophilic substitution forms the indolizine core.
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Aromatization : Elimination of HNO₂ generates the aromatic system .
Aza-Wittig/Imine Condensation
Heterocyclic indolizines with naphthyl groups are synthesized via tandem aza-Wittig and electrophilic aromatic substitution:
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Isomer Formation : Reactions with 2,3-thiophenedicarboxaldehyde yield two structural isomers (e.g., 19 and 20 ) due to dual aldehyde site reactivity .
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Yields : 50–82% for thiophene-based substrates; lower yields (50–60%) for pyrrole/furan analogs .
Mechanistic Highlights
-
Initial aza-Wittig reaction forms imine intermediates.
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Electrophilic substitution on the thiophene ring drives indolizine formation.
Oxidative Functionalization
This compound undergoes oxidative transformations:
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Cycloaddition : Cu(OAc)₂-mediated [8+2]-cycloaddition with diethyl acetylenedicarboxylate forms pyrrolo[2,1,5-cd]indolizine (61% yield) .
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Suzuki–Miyaura Coupling : Pd(PPh₃)₄ catalyzes cross-coupling of bromoindolizines with aryl boronic acids (73% yield for 7 ) .
Structural and Electronic Modifications
The naphthyl group’s electron-donating nature enhances stability and directs regioselectivity:
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Nitro Substitution : Nitro groups at C-9 induce distinct electronic behavior, as shown by computational studies and XRD .
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Halogenation : Bromo/chloro derivatives (e.g., 3j ) are synthesized via halogenated pyridine precursors (>300°C, DMF) .
Challenges and Limitations
Comparison with Similar Compounds
Structural and Electronic Features
Key structural distinctions among indolizine derivatives arise from substituent type, position, and electronic effects:
Key Observations :
- Electron-withdrawing groups (e.g., iodo at C5) shift biological activity profiles, while electron-donating groups (e.g., methyl) modulate reactivity and target binding .
Key Findings :
- Antimicrobial Activity : Electron-donating groups (e.g., methyl) at C5 enhance antimicrobial potency, as seen in 5-Methyl-2-phenylindolizine . The naphthyl group may reduce activity due to steric hindrance of target binding.
- Anticancer Activity : Bulky or electron-deficient substituents (e.g., iodine) improve cytotoxicity. For example, 5-Iodo-2-phenylindolizine exhibits high anticancer activity, whereas 2-(4-methylphenyl)indolizine shows weaker effects .
Physicochemical and Pharmacokinetic Properties
Substituents critically influence drug-likeness parameters:
Table 2: Physicochemical Comparison
| Compound | log P | Drug-Likeness Score | Aqueous Solubility | References |
|---|---|---|---|---|
| This compound* | ~4.5 | Moderate | Low | |
| 2-(4-Methylphenyl)indolizine | 3.73 | 3.50 | Moderate | |
| 5-Methyl-2-phenylindolizine | 2.51 | 4.50 | High |
*Predicted based on naphthyl-group contributions.
Key Insights :
- The naphthyl group increases log P, favoring blood-brain barrier penetration but complicating formulation .
- Methyl groups improve solubility and drug-likeness scores, as seen in 5-Methyl-2-phenylindolizine .
Q & A
Q. Basic
- Hypothesis testing : Use t-tests (α = 0.05) to compare IC₅₀ values between derivatives.
- Regression analysis : Corrogate logP vs. cytotoxicity (Pearson’s r).
- ANOVA : Assess batch-to-batch variability in synthetic yields .
How can experimental reproducibility be ensured in indolizine research?
Q. Advanced
- Detailed protocols : Document catalyst activation steps (e.g., Pd(OAc)₂ reduction with PPh₃).
- Batch controls : Include internal standards (e.g., anthracene) in HPLC runs.
- Open data : Share crystallographic data (CCDC numbers) and raw NMR spectra in supplementary files .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
